3,7-Epoxyindeno[7,1-bc]furan
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Overview
Description
3,7-Epoxyindeno[7,1-bc]furan is a heterocyclic compound that features an indene and furan ring system fused together with an epoxy group at the 3,7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Epoxyindeno[7,1-bc]furan typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of indene derivatives with furan moieties. The reaction conditions often require the use of catalysts such as palladium or gold to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3,7-Epoxyindeno[7,1-bc]furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan or indene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3,7-Epoxyindeno[7,1-bc]furan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and resins
Mechanism of Action
The mechanism of action of 3,7-Epoxyindeno[7,1-bc]furan involves its interaction with specific molecular targets. The epoxy group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Furan: A simpler heterocyclic compound with a single furan ring.
Indene: A bicyclic compound with an indene ring system.
Epoxyindene: Similar to 3,7-Epoxyindeno[7,1-bc]furan but without the furan ring.
Uniqueness
This compound is unique due to its fused ring system combining indene and furan with an epoxy group. This structural complexity provides distinct chemical and biological properties that are not observed in simpler compounds like furan or indene .
Properties
CAS No. |
208-45-7 |
---|---|
Molecular Formula |
C10H4O2 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
4,8-dioxatetracyclo[5.4.1.02,6.03,9]dodeca-1,3(9),5,7(12),10-pentaene |
InChI |
InChI=1S/C10H4O2/c1-2-7-10-9-5(1)3-8(12-7)6(9)4-11-10/h1-4H |
InChI Key |
CDOUQECIVHACLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C4=C1C=C(C4=CO3)O2 |
Origin of Product |
United States |
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